(1-(4-Iodophenyl)cyclopropyl)methanamine
Overview
Description
(1-(4-Iodophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C10H12IN. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with an iodine atom substituted at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of (4-iodophenyl)cyclopropyl ketone with ammonia or an amine under reducing conditions to form the methanamine derivative .
Industrial Production Methods: The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques .
Types of Reactions:
Oxidation: (1-(4-Iodophenyl)cyclopropyl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Various amine derivatives.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
(1-(4-Iodophenyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(4-Iodophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s binding affinity and reactivity. The iodine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
- (1-(4-Bromophenyl)cyclopropyl)methanamine
- (1-(4-Chlorophenyl)cyclopropyl)methanamine
- (1-(4-Fluorophenyl)cyclopropyl)methanamine
Comparison: (1-(4-Iodophenyl)cyclopropyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reactivity patterns and interactions with molecular targets .
Properties
IUPAC Name |
[1-(4-iodophenyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQSOBDZFWDQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.